4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a bromomethyl group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or other substituents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-(azidomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole .
Scientific Research Applications
4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)benzene
- 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)pyridine
- 4-(bromomethyl)-1-methyl-3-(trifluoromethyl)imidazole
Uniqueness
4-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-(bromomethyl)-1-methyl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c1-12-3-4(2-7)5(11-12)6(8,9)10/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLALYMVQCMBGQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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